molecular formula C14H19N5O5 B1209303 N(6)-Monobutyryladenosine CAS No. 4662-11-7

N(6)-Monobutyryladenosine

Cat. No.: B1209303
CAS No.: 4662-11-7
M. Wt: 337.33 g/mol
InChI Key: NFFYGAVXFCQEOT-FRJWGUMJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(6)-Monobutyryladenosine is an adenosine derivative modified at the N6 position with a butyryl group (C₄H₇O). It is identified as a metabolite in human blood, though its concentration remains unquantified in available studies . Structurally, adenosine consists of a purine base (adenine) linked to a ribose sugar. Current evidence suggests its presence in normal physiological conditions, but its specific biological roles require further investigation .

Properties

CAS No.

4662-11-7

Molecular Formula

C14H19N5O5

Molecular Weight

337.33 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]butanamide

InChI

InChI=1S/C14H19N5O5/c1-2-3-8(21)18-12-9-13(16-5-15-12)19(6-17-9)14-11(23)10(22)7(4-20)24-14/h5-7,10-11,14,20,22-23H,2-4H2,1H3,(H,15,16,18,21)/t7-,10-,11-,14-/m1/s1

InChI Key

NFFYGAVXFCQEOT-FRJWGUMJSA-N

SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Synonyms

N(6)-monobutyryladenosine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares key structural and chemical attributes of N(6)-Monobutyryladenosine with other N6-modified adenosine analogs:

Compound Molecular Formula Molecular Weight Substituent at N6 Key Physical Properties Source
This compound C₁₄H₁₉N₅O₅ 337.11 g/mol Butyryl (C₄H₇O) Not reported Blood metabolite
N(6)-Carbamoyladenosine C₁₁H₁₄N₆O₅ 310.27 g/mol Carbamoyl (NH₂CONH) InChIKey: FLIOTFGHNBRBEH-KQYNXXCUSA-N Synthesized compound
N6-Benzyladenosine C₁₇H₁₉N₅O₄ 357.36 g/mol Benzyl (C₆H₅CH₂) Melting point: 184–186°C; MW: 357.36 Biochemical inhibitor
N6-Methyladenosine (m6A) C₁₁H₁₅N₅O₄ 301.27 g/mol Methyl (CH₃) Widely studied in RNA epigenetics RNA modification
N6,2'-O-Dimethyladenosine (m6Am) C₁₂H₁₇N₅O₄ 311.30 g/mol Methyl (N6 and 2'-O) Used in mRNA research mRNA cap modification

Key Observations :

  • Substituent Size and Polarity: this compound’s butyryl group is larger and more hydrophobic than the methyl group in m6A or the aromatic benzyl group in N6-Benzyladenosine. This likely affects membrane permeability and protein binding.
  • Functional Implications : Smaller substituents (e.g., methyl in m6A) are associated with RNA regulatory roles, while bulkier groups (e.g., benzyl) are often used in synthetic inhibitors .

Key Differences :

  • m6A vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.